molecular formula C12H11NOS B12591841 4-(2-Methoxyphenyl)sulfanylpyridine CAS No. 646511-33-3

4-(2-Methoxyphenyl)sulfanylpyridine

Cat. No.: B12591841
CAS No.: 646511-33-3
M. Wt: 217.29 g/mol
InChI Key: HKVZFXWHOVNQON-UHFFFAOYSA-N
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Description

4-(2-Methoxyphenyl)sulfanylpyridine is an organic compound that belongs to the class of sulfanylpyridines It is characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyphenyl)sulfanylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylthiol with 4-chloropyridine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyphenyl)sulfanylpyridine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-(2-Methoxyphenyl)sulfanylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Methoxyphenyl)sulfanylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Sulfanylpyridine: Lacks the methoxyphenyl group, making it less hydrophobic.

    2-Methoxyphenylthiol: Contains the methoxyphenyl group but lacks the pyridine ring.

    4-(4-Methoxyphenyl)sulfanylpyridine: Similar structure but with the methoxy group in a different position.

Uniqueness

4-(2-Methoxyphenyl)sulfanylpyridine is unique due to the specific positioning of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its solubility in organic solvents .

Properties

CAS No.

646511-33-3

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

4-(2-methoxyphenyl)sulfanylpyridine

InChI

InChI=1S/C12H11NOS/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-9H,1H3

InChI Key

HKVZFXWHOVNQON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SC2=CC=NC=C2

Origin of Product

United States

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